1-Propylpiperidin-4-ol chemical properties and structure
1-Propylpiperidin-4-ol chemical properties and structure
An In-depth Technical Guide to 1-Propylpiperidin-4-ol: Structure, Properties, and Synthetic Strategies
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. Within this important class of compounds, N-substituted 4-hydroxypiperidines serve as critical building blocks in medicinal chemistry. This guide focuses on 1-Propylpiperidin-4-ol, a representative member of this family, providing a detailed exploration of its chemical structure, properties, and synthetic methodologies for researchers and drug development professionals.
Chemical Identity and Structural Analysis
1-Propylpiperidin-4-ol is a tertiary amine and a secondary alcohol. The presence of the propyl group on the nitrogen atom and the hydroxyl group at the C4 position defines its chemical reactivity and potential for further derivatization.
| Identifier | Value | Source |
| IUPAC Name | 1-propylpiperidin-4-ol | PubChemLite[4] |
| CAS Number | Not explicitly assigned; derived from precursors | N/A |
| Molecular Formula | C₈H₁₇NO | PubChemLite[4] |
| Molecular Weight | 143.23 g/mol | PubChemLite[4] |
| Canonical SMILES | CCCN1CCC(CC1)O | PubChemLite[4] |
| InChI Key | BUGNITMKWYOPCU-UHFFFAOYSA-N | PubChemLite[4] |
Molecular Structure
The structure consists of a piperidine ring with a propyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C4 position. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The bulky propyl group is expected to preferentially occupy the equatorial position.
Caption: 2D Chemical Structure of 1-Propylpiperidin-4-ol.
Physicochemical and Spectral Properties
Direct experimental data for 1-Propylpiperidin-4-ol is sparse. However, its properties can be reliably predicted based on its structure and data from its immediate precursor, 1-Propyl-4-piperidone.
Physicochemical Properties
The following table summarizes key physical and chemical properties. Data for the precursor, 1-Propyl-4-piperidone, is included for comparison.
| Property | Value (1-Propylpiperidin-4-ol) | Value (1-Propyl-4-piperidone) | Source |
| Molecular Weight | 143.23 g/mol | 141.21 g/mol | PubChemLite[4], PubChem[5] |
| Boiling Point | Predicted higher than precursor | 56 °C @ 1 mm Hg | ChemicalBook[6] |
| Density | Predicted lower than precursor | 0.936 g/mL at 25 °C | ChemicalBook[6] |
| XlogP (Predicted) | 1.0 | 0.6 | PubChemLite[4], PubChem[5] |
| Monoisotopic Mass | 143.13101 Da | 141.11536 Da | PubChemLite[4], PubChem[5] |
The conversion of the ketone to a secondary alcohol is expected to increase the boiling point due to hydrogen bonding and slightly decrease the density. The lipophilicity (XlogP) is predicted to be slightly higher.
Predicted Spectral Characteristics
Understanding the spectral signature of a molecule is crucial for its identification and characterization during synthesis and analysis.[7][8]
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¹H NMR Spectroscopy:
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Propyl Group: Three distinct signals: a triplet for the terminal methyl (CH₃) group (~0.9 ppm), a multiplet for the central methylene (CH₂) group (~1.5-1.7 ppm), and a triplet for the methylene group attached to the nitrogen (~2.3-2.5 ppm).
-
Piperidine Ring: Protons on the ring will appear as complex multiplets between ~1.4 and 3.0 ppm. The proton on C4 (CH-OH) will be a distinct multiplet (~3.5-3.8 ppm).
-
Hydroxyl Proton: A broad singlet (OH) that is exchangeable with D₂O, its chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Propyl Group: Three signals are expected around ~11 ppm (CH₃), ~20 ppm (central CH₂), and ~60 ppm (N-CH₂).
-
Piperidine Ring: Signals for the four distinct carbons of the piperidine ring. The C4 carbon bearing the hydroxyl group will be the most downfield of the ring carbons (excluding the N-CH₂ carbons), appearing around 65-70 ppm. The other ring carbons will appear in the 30-50 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature, indicating the presence of the hydroxyl group.[8]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch: A C-O stretching band for the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.
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Synthesis and Reactivity
A robust and common strategy for the synthesis of 1-Propylpiperidin-4-ol involves a two-step process starting from commercially available 4-piperidone or its hydrochloride salt.[9][10] The process involves N-alkylation followed by reduction of the ketone.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Propylpiperidin-4-ol.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-4-piperidone (N-Alkylation)
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Causality: This step introduces the N-propyl group via a standard Sₙ2 reaction. An inorganic base like potassium carbonate is used to neutralize the acid formed if starting from a hydrochloride salt and to act as a proton scavenger. Acetonitrile is a common polar aprotic solvent for this type of reaction.
-
Methodology:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq)[9] and anhydrous potassium carbonate (2.5 eq) in acetonitrile, add 1-bromopropane (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-Propyl-4-piperidone by vacuum distillation to yield a clear oil.[6]
-
Step 2: Synthesis of 1-Propylpiperidin-4-ol (Ketone Reduction)
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting other functional groups like the tertiary amine. Protic solvents like methanol or ethanol are ideal for this reduction as they activate the borohydride and protonate the resulting alkoxide intermediate.
-
Methodology:
-
Dissolve 1-Propyl-4-piperidone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~2 to decompose any unreacted NaBH₄.
-
Basify the solution with aqueous NaOH to pH >10 and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Propylpiperidin-4-ol, which may be a low-melting solid or a viscous oil. Further purification can be achieved by recrystallization or chromatography if necessary.
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Applications in Research and Drug Development
The 1-substituted-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry. The tertiary amine provides a basic handle that is often protonated at physiological pH, enhancing aqueous solubility and allowing for interactions with biological targets. The hydroxyl group provides a site for hydrogen bonding and can be further functionalized, for example, through esterification or etherification, to modulate activity and pharmacokinetic properties.
-
Scaffold for CNS Agents: The piperidine core is prevalent in many centrally acting agents due to its ability to be incorporated into structures that can cross the blood-brain barrier.
-
Building Block for Novel Analgesics: The 4-hydroxypiperidine moiety is a key component of the fentanyl class of potent opioid analgesics, where the 4-position is typically acylated.[10]
-
Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and shown to possess significant anti-inflammatory activity by inhibiting NO and TNF-α production.[2]
-
Polymer Chemistry: Piperidone derivatives have been used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers through acid-catalyzed reactions.[11]
Safety and Handling
While specific toxicity data for 1-Propylpiperidin-4-ol is not available, data for its precursors and related compounds suggest appropriate precautions should be taken.
-
Hazards: The precursor, 1-Propyl-4-piperidone, is classified as an irritant, causing skin and serious eye irritation.[5] It is reasonable to assume that 1-Propylpiperidin-4-ol may have similar irritant properties.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90006, 1-Propyl-4-piperidone. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2737154, 1-Phenylpiperidin-4-ol. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21644, 1-Propylpiperidine. Retrieved from [Link]
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PubChemLite (n.d.). 1-propylpiperidin-4-ol (C8H17NO). Retrieved from [Link]
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European Patent Office (2020). EP 3666757 A1 - Process for preparing a piperidin-4-one. Retrieved from [Link]
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 25-31. Retrieved from [Link]
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Arulraj, R., & Nattudurai, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
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Xu, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 533-541. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 455458. Retrieved from [Link]
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ResearchGate (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
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Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]
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Pearson (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? Retrieved from [Link]
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University of Wisconsin-Madison (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Chemical Communications. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [Link]
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Kasé, Y., et al. (1973). Applications of piperidine for the development of new drugs. I. New potent respiratory stimulants. Chemical & Pharmaceutical Bulletin, 21(1), 1-7. Retrieved from [Link]
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